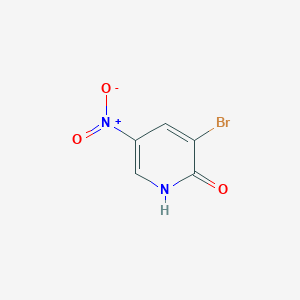

3-Bromo-2-hydroxy-5-nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSOHRDMTWDAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346570 | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-33-6 | |

| Record name | 3-Bromo-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-nitropyridine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxy-5-nitropyridine is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a bromine atom, a hydroxyl group, and a nitro group on a pyridine ring, impart a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound, along with insights into its applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Chemical Properties

This compound is an off-white to yellow colored powder.[1] Its chemical structure and key properties are summarized below. The presence of both a hydroxyl group and a nitrogen atom in the pyridine ring allows for tautomerism between the pyridinol and pyridinone forms, with the pyridinone form generally being predominant.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |

| Molecular Weight | 218.99 g/mol | [1][2] |

| Melting Point | 213-218 °C | [1] |

| Appearance | Off-white to yellow colored powder | [1] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; low solubility in water. | [3] |

| pKa (estimated) | ~7-10 (for the hydroxyl group) | [3] |

Spectral Data

¹H NMR (CD₃OD): δ 8.66 (d, J = 2.9 Hz, 1H), 8.64 (d, J = 2.9 Hz, 1H).[4]

Infrared (IR) Spectroscopy: Specific IR data for this compound is not available in the searched results. However, characteristic peaks would be expected for the O-H stretch (broad, ~3400-3200 cm⁻¹), N-H stretch (if in pyridinone form, ~3100-3000 cm⁻¹), C=O stretch (pyridinone form, ~1650 cm⁻¹), and asymmetric and symmetric NO₂ stretches (~1550 and ~1350 cm⁻¹).

Synthesis and Reactivity

This compound is typically synthesized from 2-hydroxy-5-nitropyridine via electrophilic bromination.[4] The electron-donating hydroxyl group directs the incoming bromine to the ortho and para positions. As the para position is occupied by the nitro group, bromination occurs at the ortho position (C3).

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-hydroxy-5-nitropyridine (50 g, 0.358 mol)

-

Water (7 L)

-

Bromine (21 mL, 0.393 mol)

Procedure:

-

A mixture of 2-hydroxy-5-nitropyridine and water is heated to 40 °C.

-

Bromine is added dropwise slowly over 20 minutes.

-

The reaction mixture is stirred continuously at 40 °C for 2.5 hours.

-

The mixture is then cooled to 10 °C.

-

The crude product is separated by filtration.

-

The solid is washed with water and dried under vacuum to yield this compound as a solid (90% yield).

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound and related compounds. Due to its polar nature, reversed-phase HPLC is a suitable method.

Experimental Protocol: HPLC Analysis of Nitropyridine Derivatives (General Method)

This is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-350 nm for nitropyridines).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[1][2][3] The bromine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce further molecular diversity.

Role in Kinase Inhibitor Development

The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be a starting point for the synthesis of such inhibitors. The general approach involves using the bromine atom as a handle for Suzuki or other cross-coupling reactions to introduce larger aromatic or heteroaromatic groups that can interact with the ATP-binding site of kinases. The hydroxyl and nitro groups can also be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific examples of this compound being used to target specific signaling pathways like MAPK or NF-κB were not found in the search results, its utility as a scaffold for kinase inhibitors suggests its potential role in modulating these and other pathways critical in cancer and inflammatory diseases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., a derivative of this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical properties and reactivity make it an attractive starting material for the synthesis of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further exploration of its biological activities, particularly in the context of specific signaling pathways, is warranted and could lead to the discovery of novel therapeutic agents.

References

A Technical Guide to 3-Bromo-2-hydroxy-5-nitropyridine (CAS: 15862-33-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound widely recognized as a versatile building block in organic synthesis. Its unique chemical architecture, featuring a pyridine core substituted with reactive bromo, hydroxyl, and nitro groups, makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to yellow crystalline powder.[2] Its structure is confirmed by various analytical methods, and its key properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 15862-33-6 | [2][3] |

| Molecular Formula | C₅H₃BrN₂O₃ | [2][3] |

| Molecular Weight | 218.99 g/mol | [2][3] |

| IUPAC Name | 3-bromo-5-nitro-1H-pyridin-2-one | [3] |

| Synonyms | 2-Hydroxy-3-bromo-5-nitropyridine, 3-Bromo-5-nitro-2-pyridinol, 3-Bromo-5-nitro-2(1H)-pyridinone | [2][3] |

| Appearance | Off-white to yellow powder/crystal | [2] |

| Melting Point | 213-218 °C | [2] |

| Purity | ≥97% | [2] |

| Monoisotopic Mass | 217.93270 Da | [3][4] |

| XlogP (predicted) | 0.7 | [3][4] |

Synthesis and Manufacturing

The compound is most commonly synthesized via the direct bromination of its precursor, 2-hydroxy-5-nitropyridine. This method is efficient and yields a high-purity product.

Experimental Protocol: Synthesis from 2-hydroxy-5-nitropyridine

This protocol is adapted from a general procedure and provides a reliable method for laboratory-scale synthesis.[5]

Materials:

-

2-hydroxy-5-nitropyridine (1.0 eq, 0.358 mol, 50 g)

-

Deionized Water (7 L)

-

Bromine (1.1 eq, 0.393 mol, 21 mL)

Procedure:

-

A mixture of 2-hydroxy-5-nitropyridine (50 g) and water (7 L) is heated to 40 °C in a suitable reaction vessel with continuous stirring.[5]

-

Bromine (21 mL) is added dropwise to the heated mixture over a period of 20 minutes.[5]

-

The reaction mixture is maintained at 40 °C and stirred for an additional 2.5 hours.[5]

-

After the reaction is complete, the mixture is cooled to 10 °C to facilitate the precipitation of the product.[5]

-

The crude product is isolated by filtration. The collected solid is washed thoroughly with water to remove any unreacted starting materials and byproducts.[5]

-

The purified solid is dried under a vacuum to yield this compound.[5]

Expected Yield: Approximately 90% (70 g).[5]

Figure 1. Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its three distinct functional groups, which can be selectively targeted.

-

Bromo Group (C3): The bromine atom is highly active and susceptible to nucleophilic aromatic substitution.[1] It also serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine functionalities.

-

Nitro Group (C5): The electron-withdrawing nitro group can be readily reduced to a primary amine (NH₂).[6] This transformation opens up a vast number of subsequent derivatization pathways, as the resulting amino-pyridinol is a key pharmacophore.

-

Hydroxyl Group (C2): The hydroxyl group imparts acidic properties to the molecule and can be involved in reactions such as esterification.[1]

These reactive sites make the compound a foundational component for building diverse molecular libraries for screening and development.

Figure 2. Key reactivity pathways for this compound.

Applications

-

Pharmaceutical Development: It is a crucial intermediate in synthesizing molecules for anticancer, antibacterial, and antifungal therapies.[1][2] Its derivatives are explored for enzyme inhibition and their ability to interact with specific biological targets.[2]

-

Agrochemicals: The compound is used to formulate potent and selective pesticides and herbicides, contributing to crop protection and management.[1][2][7]

-

Materials Science: There is potential for its use in developing novel organic materials for applications like Organic Light Emitting Diodes (OLEDs) and solar cells.[1]

Safety and Handling

This compound is a hazardous substance and requires careful handling by trained personnel in a controlled environment.

GHS Hazard Classification

| Pictogram(s) | Hazard Code | Description | Class |

|

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |

| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | |

| Data sourced from ECHA C&L Inventory.[3][8] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9] Avoid breathing dust and prevent contact with skin and eyes.[10] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[1][9] Keep the container tightly sealed to prevent contact with moisture and air.[1] Recommended storage temperature is between 0-8 °C.[2] The substance should be stored in a locked-up area accessible only to authorized personnel.[8]

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H3BrN2O3 | CID 613279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H3BrN2O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 15862-33-6 [chemicalbook.com]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. chemimpex.com [chemimpex.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15862-33-6 Name: this compound [xixisys.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-nitropyridine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, nomenclature, physicochemical and spectroscopic properties, reactivity, synthesis, and applications.

Nomenclature and Structure

This compound is a substituted pyridine derivative. Due to keto-enol tautomerism, it can exist in two forms: the hydroxy-pyridine form and the pyridin-one form. The IUPAC nomenclature reflects this, with the pyridin-one form being the preferred name.

IUPAC Name: 3-bromo-5-nitro-1H-pyridin-2-one[1]

Synonyms:

-

This compound

-

3-Bromo-5-nitro-2(1H)-pyridinone[1]

-

3-Bromo-5-nitro-2-pyridinol

-

2-Hydroxy-3-bromo-5-nitropyridine

CAS Number: 15862-33-6[1]

Molecular Formula: C₅H₃BrN₂O₃[1]

Chemical Structure:

References

3-Bromo-2-hydroxy-5-nitropyridine molecular weight and formula

An In-depth Technical Guide on 3-Bromo-2-hydroxy-5-nitropyridine

This guide provides essential physicochemical data for this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C5H3BrN2O3[1][2] |

| Molecular Weight | 218.99 g/mol [1] |

Logical Relationship of Molecular Data

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Spectroscopic Profile of 3-Bromo-2-hydroxy-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Bromo-2-hydroxy-5-nitropyridine, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Broad Singlet | N/A | OH/NH Proton |

Note: While a ¹H NMR spectrum is available on SpectraBase, specific chemical shifts and coupling constants are not provided in the available search results. The presence of two aromatic protons and one exchangeable proton (from the hydroxyl or pyridone tautomer) is expected.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| No experimental data found in the search results. | Aromatic Carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| No experimental data found in the search results for the specific compound. | - |

| Expected Absorptions (based on related compounds) | |

| ~3400 | O-H stretch (if in hydroxy form) |

| ~3100 | N-H stretch (if in pyridone form) |

| ~1650 | C=O stretch (if in pyridone form) |

| ~1580, ~1470 | C=C and C=N stretching (aromatic ring) |

| ~1530, ~1350 | NO₂ asymmetric and symmetric stretching |

| ~1300 | C-O stretch (if in hydroxy form) |

| Below 1000 | C-Br stretch |

Note: The tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms will significantly influence the IR spectrum, particularly in the regions of O-H/N-H and C=O stretching.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 220, 218 | Data not available | [M]⁺ (Molecular Ion) |

| 117 | Data not available | Fragment Ion |

Note: The mass spectrum from PubChem (CID 613279) indicates the presence of the molecular ion, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of approximately equal intensity separated by 2 m/z units).[1] The relative intensities of the fragment ions were not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound. The specific parameters used to obtain the referenced data were not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound would typically be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground compound (1-2 mg) would be intimately mixed with approximately 100-200 mg of dry KBr powder. The mixture would then be pressed under high pressure to form a transparent pellet, which is then placed in the sample holder of an FT-IR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source for fragmentation analysis. The solid sample would be introduced into the instrument via a direct insertion probe. The sample would be heated to induce vaporization, and the resulting gas-phase molecules would be bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-hydroxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-5-nitropyridine is a functionalized heterocyclic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, incorporating a bromine atom, a hydroxyl group, and a nitro group on a pyridine ring, imparts unique reactivity that makes it a valuable building block in medicinal chemistry and material science.[1][2] An understanding of its solubility and stability is paramount for its effective use in drug design, formulation development, and process chemistry.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed, standardized experimental protocols for determining these crucial physicochemical properties, in accordance with internationally recognized guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |

| Molecular Weight | 218.99 g/mol | [1][3] |

| Appearance | Off-white to yellow colored powder | [1] |

| Melting Point | 213-218 °C | [1] |

| CAS Number | 15862-33-6 | [1][3] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions indicate its solubility characteristics.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Rationale |

| Water | Low / Insoluble | The non-polar nature of the pyridine ring and the presence of the hydrophobic bromine atom contribute to low aqueous solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO can effectively solvate the polar functional groups of the molecule.[2] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving this compound.[2] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method according to OECD Guideline 105)

This protocol outlines a standardized method for the quantitative determination of the aqueous solubility of this compound. The same principle can be adapted for organic solvents.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a suitable vessel containing the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vessel and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge the samples at a high speed.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

General Stability and Storage

-

Storage Conditions: this compound should be stored in a cool, dry, and well-ventilated place.[4]

-

Incompatibilities: It should be kept away from fire sources, strong oxidizing agents, acids, and bases.[4] Contact with acids or bases may promote chemical reactions affecting the substance's quality.[4]

-

Light Sensitivity: As with many nitroaromatic compounds, protection from light is advisable to prevent potential photodegradation.

-

Hygroscopicity: Containers should be tightly sealed to prevent contact with moisture and air.[4]

Experimental Protocol for Stability Assessment (ICH Guideline Q1A(R2))

This protocol provides a framework for evaluating the stability of this compound under various environmental conditions.

Objective: To assess the thermal, hydrolytic, and photostability of this compound and to identify potential degradation products.

Materials:

-

This compound (purity ≥ 98%)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines

-

pH meter and buffers

-

Analytical instrumentation for separation and identification of degradants (e.g., HPLC-UV, LC-MS)

Procedure:

1. Stress Testing (Forced Degradation):

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Expose the solutions to elevated temperatures (e.g., 60 °C) and analyze samples at various time points to determine the rate of degradation.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Monitor the degradation of the compound over time.

-

-

Thermal Stability (Solid State):

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and analyze for degradation at set intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after a defined period of exposure.

-

2. Long-Term and Accelerated Stability Studies:

-

Store samples of this compound under the following conditions as per ICH guidelines:[5][6]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and degradation products.

Caption: Logical Flow for Stability Assessment.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in defined signaling pathways. Its primary role is described as a versatile chemical intermediate for the synthesis of biologically active molecules.[1]

Conclusion

This compound is a chemical intermediate with established utility in the pharmaceutical and agrochemical sectors. While its qualitative solubility in polar aprotic solvents and general storage requirements are known, there is a clear need for the generation of quantitative solubility and stability data to support its advanced applications. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine these critical parameters, thereby facilitating more efficient and informed use of this compound in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. This compound | C5H3BrN2O3 | CID 613279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. filab.fr [filab.fr]

- 5. snscourseware.org [snscourseware.org]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-2-hydroxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety data and handling procedures for 3-Bromo-2-hydroxy-5-nitropyridine (CAS No: 15862-33-6). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This compound is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and antibacterial agents, as well as in the agrochemical industry.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper design of experiments and for understanding the compound's behavior under various conditions.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-5-nitro-1H-pyridin-2-one | [3] |

| Synonyms | 3-Bromo-5-nitro-2(1H)-pyridinone, 2-Hydroxy-3-bromo-5-nitropyridine | [2][3] |

| CAS Number | 15862-33-6 | [2][3][4] |

| Molecular Formula | C₅H₃BrN₂O₃ | [2][3] |

| Molecular Weight | 218.99 g/mol | [2][3] |

| Appearance | Off-white to yellow colored powder/solid | [1][2] |

| Melting Point | 213-218 °C | [2] |

| Solubility | Low solubility in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | [1] |

| Purity | ≥ 98% (HPLC) | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[3] Understanding these hazards is the first step in risk mitigation.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | Corrosion | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |

Source: PubChem[3]

The logical flow from hazard identification to response is crucial for maintaining a safe laboratory environment.

Caption: Hazard Identification and First-Aid Response Flowchart.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling protocols is mandatory when working with this compound. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133. | Protects against dust particles and splashes, preventing serious eye damage.[5][6] |

| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat. Protective clothing should be worn to prevent skin exposure. | Prevents skin irritation and potential absorption.[5][6] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used if ventilation is inadequate or if dust is generated. | Protects against respiratory tract irritation from inhaling dust.[5] |

General Handling Workflow

The following workflow outlines the standard operating procedure for handling this chemical from preparation to disposal.

Caption: Standard Workflow for Handling this compound.

Storage and Stability

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, refrigerated environment (0-8 °C).[2][5] | Prevents degradation and potential reactions at higher temperatures.[1] |

| Atmosphere | Store in a dry, well-ventilated place.[1][5] | High humidity may cause the substance to deteriorate.[1] |

| Container | Keep container tightly closed and properly labeled. | Prevents contamination and ensures clear identification.[5] |

| Incompatibilities | Keep away from strong oxidizing agents, heat, sparks, and open flames.[1][7] | The substance may be flammable and can react with oxidants.[1] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek immediate medical attention.[5][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[5][9] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately as the substance is toxic if swallowed.[5] |

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[6]

-

Disposal: Dispose of the chemical waste and contaminated materials through an approved waste disposal plant, in accordance with local, state, and federal regulations.[5][8]

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H3BrN2O3 | CID 613279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15862-33-6|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 15862-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Tautomerism of 3-Bromo-2-hydroxy-5-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism of 3-Bromo-2-hydroxy-5-nitropyridine, a key heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document elucidates the structural and electronic factors governing the equilibrium between its hydroxy-pyridine and pyridone tautomeric forms. Detailed experimental protocols for its synthesis and characterization are presented, alongside a comparative analysis of its spectroscopic data with related compounds. This guide aims to be an essential resource for scientists working with substituted pyridines, offering insights into their chemical behavior and facilitating their application in drug discovery and development.

Introduction

The tautomerism of 2-hydroxypyridines, which exist in a dynamic equilibrium with their 2-pyridone isomers, is a fundamental concept in heterocyclic chemistry with profound implications for the chemical reactivity, biological activity, and physicochemical properties of these compounds. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent environment. This compound is a particularly interesting case study due to the presence of two strong electron-withdrawing groups, a bromine atom at the 3-position and a nitro group at the 5-position. These substituents are expected to significantly influence the tautomeric preference. This guide provides a detailed examination of this phenomenon.

Tautomeric Forms

This compound can exist in two primary tautomeric forms: the hydroxy-pyridine form (enol) and the pyridone form (keto). The equilibrium between these two forms is a prototropic tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

The IUPAC name for this compound, 3-bromo-5-nitro-1H-pyridin-2-one, suggests a preference for the pyridone tautomer, which is consistent with the known electronic effects of the substituents. The electron-withdrawing nitro group at the 5-position and the bromine at the 3-position are expected to decrease the electron density in the pyridine ring, which in turn favors the less aromatic, but more polarized pyridone form.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxypyridine. The general synthetic pathway involves the nitration of 2-hydroxypyridine to yield 2-hydroxy-5-nitropyridine, followed by bromination.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-nitropyridine

A plausible method for the synthesis of 2-hydroxy-5-nitropyridine involves the nitration of 2-aminopyridine followed by hydrolysis, or direct nitration of 2-hydroxypyridine. A one-pot synthesis from 2-aminopyridine has also been reported.

-

Method A: From 2-Aminopyridine

-

Dissolve 2-aminopyridine in concentrated sulfuric acid at a controlled temperature (10-20 °C).

-

Add concentrated nitric acid dropwise, maintaining the temperature.

-

After the addition is complete, stir the mixture at 40-50 °C.

-

Cool the reaction mixture and quench with water.

-

Add an aqueous solution of sodium nitrite for diazotization at 0-10 °C.

-

Adjust the pH with ammonia water to precipitate the product.

-

Filter, wash, and dry the solid to obtain 2-hydroxy-5-nitropyridine.

-

-

Method B: From 2-Hydroxypyridine

-

To a mixture of nitric acid and sulfuric acid, add 2-hydroxypyridine at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto ice and neutralize to precipitate the product.

-

Filter, wash with cold water, and dry to yield 2-hydroxy-5-nitropyridine.

-

Step 2: Synthesis of this compound

The bromination of 2-hydroxy-5-nitropyridine can be achieved using liquid bromine or N-bromosuccinimide (NBS) as the bromine source.

-

Dissolve 2-hydroxy-5-nitropyridine in a suitable organic solvent (e.g., dichloromethane).

-

Add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent.

-

The reaction can be initiated by heating or with a radical initiator like benzoyl peroxide.

-

Monitor the reaction by TLC until completion.

-

Upon completion, wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Analysis and Tautomeric Characterization

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy. The spectroscopic data for the target compound is compared with that of its precursors to understand the influence of the bromo and nitro substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for distinguishing between the hydroxy and pyridone tautomers. The chemical shifts of the ring protons are sensitive to the electronic environment, which differs significantly between the two forms.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds

| Compound | H-3 | H-4 | H-5 | H-6 | Solvent |

| 2-Hydroxypyridine | 6.59 | 7.40 | 6.29 | 7.48 | CDCl₃ |

| 3-Bromo-2-hydroxypyridine | - | ~7.2-7.4 (m) | ~6.8-7.0 (m) | ~7.5-7.7 (m) | Not specified |

| 2-Hydroxy-5-nitropyridine | ~6.6 | ~8.3 | - | ~8.9 | DMSO-d₆ |

| This compound | - | ~8.5 (d) | - | ~8.8 (d) | Not specified |

*Data for this compound is inferred from available spectra on PubChem. The downfield shift of the ring protons in this compound compared to 2-hydroxypyridine is indicative of the strong electron-withdrawing effects of both the bromo and nitro groups. The presence of two distinct doublets for H-4 and H-6 in the spectrum of this compound is consistent with the pyridone form, where the ring has a more localized double bond character.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key vibrational bands for distinguishing between the tautomers are the O-H and N-H stretching frequencies and the C=O stretching frequency.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for the Tautomers of this compound

| Functional Group | Hydroxy Form (Expected) | Pyridone Form (Expected) | Observed for this compound |

| O-H stretch | 3400-3600 (broad) | - | Broad absorption in the high-frequency region may be present |

| N-H stretch | - | 3000-3300 (broad) | Broad absorption in the 3000-3300 cm⁻¹ region is expected |

| C=O stretch | - | 1650-1700 (strong) | A strong absorption band in the 1650-1700 cm⁻¹ range is expected |

| C=N stretch | ~1600 | - | |

| NO₂ stretch | ~1550 (asym), ~1350 (sym) | ~1550 (asym), ~1350 (sym) | Strong bands corresponding to the nitro group are expected |

The presence of a strong carbonyl (C=O) absorption in the IR spectrum is a definitive indicator of the pyridone tautomer being the dominant species in the solid state.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the tautomeric equilibrium, as the two tautomers will have different absorption maxima (λ_max) due to their distinct electronic structures. The more conjugated hydroxy form is generally expected to absorb at a longer wavelength than the pyridone form.

Table 3: Expected UV-Vis Absorption Maxima (λ_max, nm) for the Tautomers

| Tautomer | Expected λ_max Range |

| Hydroxy Form | Longer wavelength |

| Pyridone Form | Shorter wavelength |

The position of the absorption maximum will also be influenced by the solvent polarity, with more polar solvents generally favoring the more polar pyridone tautomer.

Computational Chemistry Insights

Biological and Chemical Significance

This compound is a valuable building block in medicinal and agricultural chemistry.[1] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

References

The Nitro Group's Directing Influence on the Reactivity of 3-Bromo-2-hydroxy-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the nitro group in the chemical reactivity of 3-Bromo-2-hydroxy-5-nitropyridine. This versatile compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Understanding the electronic effects of the nitro group is paramount to predicting and controlling the outcomes of synthetic transformations involving this molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrN₂O₃ | [3] |

| Molecular Weight | 218.99 g/mol | [3] |

| IUPAC Name | 3-bromo-5-nitro-1H-pyridin-2-one | [3] |

| CAS Number | 15862-33-6 | [3] |

| Appearance | Light yellow powder | [4] |

| Melting Point | 212 °C | [5] |

| XLogP3 | 0.7 | [3] |

The Role of the Nitro Group in Modulating Reactivity

The nitro group (NO₂) at the 5-position of the pyridine ring is a strong electron-withdrawing group. This property is central to the reactivity of this compound, influencing both electrophilic and nucleophilic substitution reactions.[1]

Electron-Withdrawing Effects:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bonds.

-

Resonance Effect: The nitro group can delocalize the pi-electrons of the pyridine ring, further decreasing the electron density on the ring. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group.

This overall decrease in electron density makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) and more activated towards nucleophilic aromatic substitution (SNAr).[1]

Impact on Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring for SNAr. This is particularly relevant for the displacement of the bromine atom at the 3-position. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.

Logical Relationship: Activation of SNAr by the Nitro Group

Caption: Activation of Nucleophilic Aromatic Substitution by the Nitro Group.

Influence on Electrophilic Aromatic Substitution (EAS)

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes electrophilic aromatic substitution reactions difficult.[1] Such reactions, if they occur, would be directed to the positions that are least deactivated, which are typically meta to the nitro group.

Key Reactions and Experimental Protocols

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the development of new therapeutic agents.

Nucleophilic Substitution of the Bromo Group

A common reaction is the nucleophilic substitution of the bromine atom. The following is a representative protocol for the reaction with a thiol, adapted from a similar procedure for a related nitropyridine derivative.[6]

Experimental Protocol: Synthesis of a Thioether Derivative

-

Reaction Setup: To a solution of this compound (1 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add the desired thiol (1 mmol) and potassium carbonate (K₂CO₃, 1 mmol).

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 1-2 hours.

-

Work-up: Pour the reaction mixture into water (50 mL), acidify to pH 3 with concentrated HCl, and extract with chloroform (3 x 20 mL).

-

Purification: Dry the combined organic phases over sodium sulfate (Na₂SO₄), evaporate the solvent, and purify the residue by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active compounds.

Experimental Protocol: Reduction of the Nitro Group to an Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.

-

Reagent Addition: Add iron powder (5 equivalents) and a small amount of ammonium chloride solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Application in Drug Development: Synthesis of a Kinase Inhibitor Precursor

This compound and its analogs are crucial intermediates in the synthesis of targeted therapies, such as kinase inhibitors. The following workflow illustrates its use in the synthesis of a precursor for a hypothetical kinase inhibitor, demonstrating the strategic importance of the functional groups.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

Caption: Synthetic workflow from this compound to a kinase inhibitor precursor.

Quantitative Data and Spectroscopic Analysis

The characterization of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Table 2: Spectroscopic Data for this compound and a Representative Derivative

| Compound | Technique | Data | Reference |

| This compound | ¹H NMR | Signals in the aromatic region consistent with a disubstituted pyridine ring. | [3] |

| GC-MS | m/z peaks at 220 and 218, corresponding to the isotopic pattern of bromine. | [3] | |

| Representative Thioether Derivative | ¹H NMR (300 MHz, CDCl₃) | δ 9.06 (d, 1H), 7.35 (m, 5H), 4.24 (s, 2H), 2.65 (s, 3H) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 162.7, 142.8, 140.1, 134.9, 134.8, 128.9, 128.8, 128.0, 127.8, 37.1, 23.4 | [6] | |

| HRMS (ESI, m/z) | calcd for C₁₃H₁₂N₂O₂S [M + H]⁺: 261.0692; found: 261.0699 | [6] |

Conclusion

The nitro group in this compound plays a pivotal role in dictating its chemical reactivity. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack while significantly activating it for nucleophilic aromatic substitution. This predictable reactivity profile makes this compound a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. A thorough understanding of the electronic effects of the nitro group is crucial for medicinal and synthetic chemists to effectively utilize this intermediate in the creation of novel and potent therapeutic agents.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H3BrN2O3 | CID 613279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 3-Bromo-2-hydroxy-5-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-Bromo-2-hydroxy-5-nitropyridine, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis starts from the readily available 2-hydroxypyridine and proceeds through a two-step electrophilic substitution pathway involving nitration followed by bromination. The protocol outlines specific reaction conditions, reagent quantities, purification methods, and safety precautions. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a process diagram.

Overall Reaction Scheme

The synthesis is achieved in two sequential steps:

-

Nitration: 2-hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-hydroxy-5-nitropyridine.

-

Bromination: The intermediate, 2-hydroxy-5-nitropyridine, is subsequently brominated using liquid bromine to afford the final product, this compound.

References

Application Notes and Protocols for the Nitration and Bromination of 2-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nitration and bromination of 2-hydroxypyridine, a versatile starting material in the synthesis of various biologically active compounds. The procedures outlined below are based on established literature methods.

Introduction

2-Hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone, is an important heterocyclic building block. Its electron-rich nature allows for electrophilic substitution reactions such as nitration and bromination. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly the acidity of the medium. Understanding and controlling these reactions are crucial for the targeted synthesis of substituted pyridine derivatives used in pharmaceutical and agrochemical research.[1][2]

Nitration of 2-Hydroxypyridine

The nitration of 2-hydroxypyridine can be directed to yield either the 3-nitro or 5-nitro derivative. The orientation of nitration is influenced by the reaction medium's acidity.[3] In low acidity media, the reaction predominantly occurs at the 3-position, while in high acidity media, the 5-nitro compound is the major product.[3] Both reactions, however, are believed to occur on the free base (2-pyridone tautomer).[3][4]

Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine

This protocol describes the controlled nitration of 2-hydroxypyridine to favor the formation of the 5-nitro isomer.[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxypyridine in dilute nitric acid.

-

Reaction Conditions: Maintain the reaction mixture at a temperature between 40–60 °C.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallization can be performed for further purification.[1]

An alternative one-pot synthesis method starts from 2-aminopyridine, which undergoes nitration followed by a diazotization reaction.[5] Another approach involves the hydrolysis of 2-amino-5-nitropyridine.[6]

Protocol 2: Synthesis of 2-Hydroxy-3-nitropyridine

This protocol is designed to favor the formation of the 3-nitro isomer.

Experimental Protocol:

-

Reaction Setup: In a reaction flask placed in an ice bath, dissolve 2-hydroxypyridine in pyridine.

-

Reagent Addition: Slowly add nitric acid (60-75% mass percent) dropwise to the solution while maintaining the temperature.[7]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-40 minutes.[7]

-

Concentration and Repetition: Concentrate the pyridine to half of its original volume and repeat the addition of nitric acid and stirring for 3-5 times.[7]

-

Work-up: Neutralize the resulting mixed solution with an alkaline solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) while keeping the flask in an ice bath.[7]

-

Isolation: The product, 2-hydroxy-3-nitropyridine, is then isolated through appropriate post-treatment.[7]

Quantitative Data for Nitration

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Melting Point (°C) |

| 2-Hydroxy-5-nitropyridine | 2-Hydroxypyridine | Dilute Nitric Acid | - | 40-60 | - | 188-191 |

| 2-Hydroxy-5-nitropyridine | 2-Amino-5-nitropyridine | 10% Sodium Hydroxide | Water | 102 (reflux) | 60 | 188-190[6] |

| 2-Hydroxy-3-nitropyridine | 2-Hydroxypyridine | Nitric Acid | Pyridine | 0 to Room Temp. | - | - |

Yields and specific conditions can vary and should be optimized.

Bromination of 2-Hydroxypyridine

Bromination of 2-hydroxypyridine can lead to mono- or di-substituted products, with the 3- and 5-positions being the most reactive sites.

Protocol 3: Synthesis of 3-Bromo-2-hydroxypyridine

This protocol details the monobromination of 2-hydroxypyridine.

Experimental Protocol:

-

Reaction Setup: Prepare a stirred suspension of 2-pyridone in a 1 M aqueous solution of potassium bromide.

-

Reagent Addition: At room temperature, add bromine over 15 minutes.

-

Reaction: Stir the reaction mixture for 24.25 hours at 20 °C.

-

Work-up: After the reaction, the mixture is worked up to isolate the product. This may involve neutralization and extraction.

-

Purification: The crude product can be purified by recrystallization to afford 3-bromo-2-hydroxypyridine.

A yield of 78% has been reported for this reaction.

Protocol 4: Synthesis of 3,5-Dibromo-2-hydroxypyridine

This protocol describes the disubstitution of 2-hydroxypyridine. 3,5-Dibromo-2-hydroxypyridine is a key intermediate in pharmaceutical and agrochemical synthesis.[2]

Experimental Protocol:

Detailed protocols for the direct synthesis of 3,5-dibromo-2-hydroxypyridine from 2-hydroxypyridine were not explicitly found in the initial search. However, the increased reaction velocity of bromination of 2-hydroxypyridine-N-oxide to form the 3,5-derivative suggests that similar conditions with adjusted stoichiometry of bromine could yield the desired product.[8]

Quantitative Data for Bromination

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| 3-Bromo-2-hydroxypyridine | 2-Pyridone | Bromine, Potassium Bromide | Water | 20 | 24.25 | 78 | 183[9] |

Visualizations

Caption: Regioselectivity of 2-Hydroxypyridine Nitration.

Caption: Stepwise Bromination of 2-Hydroxypyridine.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

-

Nitric acid and bromine are corrosive and toxic. Handle with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 8. scite.ai [scite.ai]

- 9. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of 3-Bromo-2-hydroxy-5-nitropyridine using N-bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-2-hydroxy-5-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the nitration of 2-hydroxypyridine to yield 2-hydroxy-5-nitropyridine, followed by a regioselective bromination using N-bromosuccinimide (NBS). This protocol emphasizes the use of NBS as a milder and more selective brominating agent compared to liquid bromine.[1] The procedures outlined herein are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a nitro group on a pyridine ring, makes it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The synthesis involves two key transformations: the nitration of the pyridine ring followed by selective bromination. The use of N-bromosuccinimide (NBS) for the bromination step offers advantages in terms of handling, safety, and reaction control over traditional methods using elemental bromine.

Synthesis Pathway Overview

The overall synthesis of this compound proceeds in two main steps:

-

Nitration of 2-hydroxypyridine: 2-hydroxypyridine is first nitrated to introduce a nitro group at the 5-position of the pyridine ring, yielding 2-hydroxy-5-nitropyridine.

-

Bromination of 2-hydroxy-5-nitropyridine: The intermediate, 2-hydroxy-5-nitropyridine, is then brominated at the 3-position using N-bromosuccinimide to afford the final product, this compound.

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Nitration | 2-hydroxypyridine | 2-hydroxy-5-nitropyridine | HNO₃, H₂SO₄ | ~75 | >98 |

| 2 | Bromination | 2-hydroxy-5-nitropyridine | This compound | N-bromosuccinimide (NBS), Benzoyl Peroxide | Not specified in literature | High |

Note: The yield for the bromination step is not explicitly stated in the reviewed literature, but the use of NBS is described as an effective method.

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-5-nitropyridine

This protocol is adapted from established nitration procedures for hydroxypyridines.

Materials:

-

2-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.50)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ether or Methylene Chloride

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and an ice bath, slowly add 96 g (1.0 mole) of 2-hydroxypyridine to 650 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 30°C.

-

Prepare a cold mixture of 48 mL of nitric acid and 92 mL of concentrated sulfuric acid.

-

Add the cold nitrating mixture dropwise to the 2-hydroxypyridine solution over 3-5 hours, maintaining the reaction temperature between 40-45°C.

-

After the addition is complete, allow the mixture to stand overnight (approximately 16 hours).

-

Carefully pour the reaction mixture into 2 liters of ice and water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is between 1 and 4.

-

Extract the aqueous layer three times with either ether or methylene chloride.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield a yellow crystalline product.

-

The crude product can be further purified by sublimation at 50°C under high vacuum to yield approximately 105 g (75% of theoretical) of 2-hydroxy-5-nitropyridine with a purity of 98%.[2]

Step 2: Synthesis of this compound

This protocol describes the bromination of 2-hydroxy-5-nitropyridine using N-bromosuccinimide.

Materials:

-

2-hydroxy-5-nitropyridine

-

N-bromosuccinimide (NBS)

-

Benzoyl Peroxide (initiator)

-

Dichloromethane (CH₂Cl₂)

-

Apparatus for heating or UV irradiation

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-nitropyridine in dichloromethane.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution. The molar ratio of NBS to the starting material should be optimized, but a 1.1 to 1.5 molar equivalent of NBS is a reasonable starting point.

-

Initiate the reaction by either heating the mixture to reflux or by irradiating with a UV lamp.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure product.[1]

Reaction Mechanism

The bromination of 2-hydroxy-5-nitropyridine with NBS proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is an activating group and directs the incoming electrophile to the ortho and para positions. In this case, the bromine atom is introduced at the position ortho to the hydroxyl group.

Figure 2: Proposed mechanism for the bromination of 2-hydroxy-5-nitropyridine.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

N-bromosuccinimide is a lachrymator and should be handled with care.

-

Concentrated acids are highly corrosive. Handle with extreme caution.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The synthesis of this compound using N-bromosuccinimide provides a reliable and controllable method for obtaining this important chemical intermediate. The protocols detailed in this document offer a clear guide for researchers and professionals in the field of organic and medicinal chemistry. Careful execution of these steps and adherence to safety precautions are essential for a successful synthesis.

References

Application Note: Purification of 3-Bromo-2-hydroxy-5-nitropyridine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Bromo-2-hydroxy-5-nitropyridine is a pivotal intermediate in the synthesis of various biologically active molecules, finding applications in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring bromo, hydroxyl, and nitro functional groups, makes it a versatile building block in organic synthesis.[1][2] Following its synthesis, which typically involves the nitration of 2-hydroxypyridine and subsequent bromination, purification is essential to remove unreacted starting materials, byproducts, and regioisomers to ensure high purity for subsequent reactions.[1]

This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a standard and effective technique for isolating compounds based on polarity.

Physicochemical Properties of this compound

A summary of the key properties of the target compound is presented below.

| Property | Value |

| Synonyms | 3-Bromo-5-nitro-2(1H)-pyridinone, 3-Bromo-5-nitro-2-pyridinol[2] |

| CAS Number | 15862-33-6[2][3] |

| Molecular Formula | C₅H₃BrN₂O₃[2][3] |

| Molecular Weight | 218.99 g/mol [2][3] |

| Appearance | Off-white to yellow powder or crystal[2] |

| Melting Point | 213-218 °C[2] |

| Hazards | Toxic if swallowed, causes skin and eye irritation[3] |

Experimental Protocol

Principle of Separation This protocol employs normal-phase column chromatography. The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is used to move compounds through the column. Separation is achieved based on the differential partitioning of the components in the crude mixture between the stationary and mobile phases. Non-polar impurities will travel through the column more quickly (elute first), while the more polar target compound, this compound, will have a stronger interaction with the silica gel and elute later. Due to the presence of a weakly basic pyridine nitrogen and an acidic hydroxyl group, peak tailing can sometimes occur from strong interactions with the acidic silanol groups of the silica.[1][4] This protocol is designed to mitigate such effects.

Materials and Reagents

-

Crude this compound

-

Silica Gel (for column chromatography, 60-120 mesh)

-

Hexane (or Petroleum Ether)

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glacial Acetic Acid (optional modifier)

-

Chromatography column with stopcock

-

Glass wool or cotton

-

Sand (washed)

-

Beakers, Erlenmeyer flasks, and collection tubes

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Workflow Diagram

Caption: A high-level workflow for the purification of this compound.

Step 1: TLC Analysis and Solvent System Selection

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., a 1:1 mixture of DCM and MeOH).

-

Develop several TLC plates with different solvent systems of varying polarity. Common systems include Ethyl Acetate/Hexane and Dichloromethane/Methanol.[5]

-

Aim for a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound. This ensures good separation on the column.

-

If spots are streaking, adding a small amount (e.g., 0.5%) of acetic acid to the mobile phase can improve the spot shape for acidic compounds.[5][6]

Step 2: Column Preparation (Slurry Packing)

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[6]

-

In a beaker, prepare a slurry of silica gel with the initial, least polar eluent determined from the TLC analysis.[6]

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The final packed silica should have a level surface, topped with a protective layer of sand. Never let the solvent level drop below the top of the silica.